2,4-dimethoxy-N'-(3-phenoxybenzylidene)benzohydrazide
Overview
Description
2,4-dimethoxy-N'-(3-phenoxybenzylidene)benzohydrazide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14230712 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Radical Scavenging Activities
Compounds with similar structures have been studied for their antioxidant and radical scavenging activities. The understanding of these activities is crucial for developing new therapeutics and protective agents against oxidative stress-related diseases. The molecular basis of the working mechanism of natural polyphenolic antioxidants has been reviewed, highlighting the importance of the structural components in scavenging free radicals and protecting against oxidative damage (Leopoldini, Russo, & Toscano, 2011).
Environmental Applications
The compound's potential for environmental applications, especially in water treatment and pollution control, has been a subject of research. Studies on the photochemical degradation of phenolic compounds and their derivatives in aqueous environments offer insights into the mechanisms that could be harnessed for environmental remediation (Rayne, Forest, & Friesen, 2009).
Pharmacological Effects
The pharmacological effects of coumarins, a group of compounds related to 2,4-dimethoxy-N'-(3-phenoxybenzylidene)benzohydrazide, have been extensively studied. These compounds exhibit a wide range of bioactivities, including antitumor, anti-inflammatory, antiviral, and antibacterial effects. A review discusses the structure-activity relationships of coumarins, suggesting that specific modifications to the core structure can enhance these activities and reduce systemic side effects (Zhu & Jiang, 2018).
Properties
IUPAC Name |
2,4-dimethoxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-26-18-11-12-20(21(14-18)27-2)22(25)24-23-15-16-7-6-10-19(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25)/b23-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMJXYLISRGDR-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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